Increased XLogP3 Lipophilicity Compared to Methylsulfonyl-Piperidine-Oxypyridazine Analog
The thiophene-2-sulfonyl substituent increases predicted lipophilicity by approximately +1.1 log units relative to the simpler methylsulfonyl analog. For the target compound, the computed XLogP3 is 2.0, whereas the comparator 3-Methyl-6-((1-(methylsulfonyl)piperidin-4-yl)oxy)pyridazine has a computed XLogP3 of 0.9 [1]. This difference predicts significantly higher membrane permeability and greater plasma protein binding for the thiophene-containing compound in the absence of active transport, and represents a deliberate logP shift that must be accounted for in cellular potency to intrinsic activity correlations [1].
| Evidence Dimension | Predicted partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 2.0 |
| Comparator Or Baseline | 3-Methyl-6-((1-(methylsulfonyl)piperidin-4-yl)oxy)pyridazine: 0.9 |
| Quantified Difference | +1.1 log units (target minus comparator) |
| Conditions | Computed property using XLogP3 3.0 algorithm [1] |
Why This Matters
A procurement scientist selecting between these two building blocks for a cellular assay must use the thiophene-sulfonamide variant if the project requires higher baseline lipophilicity to achieve acceptable cell permeability, recognizing that the logP shift is an intentional design feature rather than a random deviation.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 71799428, 3-Methyl-6-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridazine. XLogP3 computed property. Retrieved May 7, 2026. View Source
